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B701 protein, human herpes virus 6 - 146209-94-1

B701 protein, human herpes virus 6

Catalog Number: EVT-1517319
CAS Number: 146209-94-1
Molecular Formula: C27H43NO9S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

B701 protein, associated with human herpesvirus 6, is a key regulatory protein encoded within the herpesvirus genome. Human herpesvirus 6 is classified into two variants: human herpesvirus 6A and human herpesvirus 6B, both belonging to the Betaherpesvirinae subfamily and the Roseolovirus genus. B701 protein, specifically, is implicated in the transactivation of the human immunodeficiency virus type 1 promoter, suggesting a significant role in viral interactions and pathogenesis.

Source and Classification

Human herpesvirus 6 was first isolated in the 1980s from patients with AIDS-associated non-Hodgkin lymphoma. It is known for its lymphotropic nature and broad cellular tropism, primarily infecting CD4+ T cells. The virus has been linked to various malignancies and neurological disorders. B701 protein is located in the immediate-early B region of the human herpesvirus 6 genome and is characterized by its unique coding sequence that does not share significant homology with other known herpesvirus proteins .

Synthesis Analysis

Methods

The synthesis of B701 protein involves several molecular biology techniques:

  • Polymerase Chain Reaction: This technique was employed to amplify the coding sequence of B701 from the viral genome.
  • Transfection: The amplified DNA was introduced into host cells to study its ability to transactivate the human immunodeficiency virus type 1 promoter.
  • Restriction Enzyme Digestion: Various restriction enzymes were used to create specific fragments of the viral genome, allowing for identification of the functional regions involved in transactivation .

Technical Details

The B701 gene spans approximately 1.8 kilobases and encodes a protein of 143 amino acids. Its expression is regulated during the viral replication cycle, where it plays a crucial role in modulating host cellular responses and enhancing viral replication .

Molecular Structure Analysis

Structure

The molecular structure of B701 protein has been inferred from sequence analysis and experimental data. It contains specific domains that interact with cellular transcription factors, particularly those involved in immune response modulation.

Data

  • Amino Acid Sequence: The B701 protein consists of a unique sequence that shares weak homology with proteins from other viruses, indicating potential evolutionary relationships.
  • Functional Domains: The protein likely contains motifs that facilitate binding to transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which are critical for its transactivation capabilities .
Chemical Reactions Analysis

Reactions

B701 protein engages in several biochemical reactions:

  • Transactivation: It binds to specific sites on the human immunodeficiency virus type 1 promoter, enhancing transcriptional activity.
  • Protein-Protein Interactions: B701 may interact with cellular proteins involved in signaling pathways that regulate immune responses, impacting viral pathogenesis .

Technical Details

The interaction between B701 and transcription factors involves complex biochemical pathways that can be influenced by various cellular conditions, including inflammation and immune activation.

Mechanism of Action

Process

B701 protein functions primarily through:

  • Direct Binding: It binds to the NF-kB site on the human immunodeficiency virus type 1 promoter, facilitating increased expression of viral genes.
  • Modulation of Cellular Factors: B701 may also recruit other cellular factors that enhance or inhibit transcription based on the cellular environment .

Data

Research indicates that B701's action is crucial for effective viral replication and pathogenesis, particularly in co-infections with human immunodeficiency virus type 1 .

Physical and Chemical Properties Analysis

Physical Properties

B701 protein is soluble in aqueous solutions typically used for biological assays. Its stability can be influenced by temperature and pH conditions.

Chemical Properties

  • Molecular Weight: Approximately 16 kDa based on its amino acid composition.
  • Isoelectric Point: The protein's charge characteristics vary with pH, influencing its interaction with other biomolecules.

Relevant data suggest that modifications such as phosphorylation may affect its activity and stability within host cells .

Applications

Scientific Uses

B701 protein serves multiple roles in scientific research:

  • Viral Pathogenesis Studies: Understanding how B701 interacts with host cell machinery can provide insights into herpesvirus infections and their implications for diseases like cancer.
  • Therapeutic Targeting: Given its role in enhancing human immunodeficiency virus type 1 transcription, B701 may be a target for therapeutic interventions aimed at controlling both herpesvirus and human immunodeficiency virus type 1 infections.
  • Biomarker Development: As a product of human herpesvirus 6 infection, B701 could potentially serve as a biomarker for diagnosing related diseases or monitoring therapeutic responses .
Virological Context of Human Herpesvirus 6 (HHV-6)

Taxonomy and Classification of HHV-6 Variants (A and B)

Human herpesvirus 6 (HHV-6) encompasses two genetically distinct but closely related viruses: HHV-6A (Human betaherpesvirus 6A) and HHV-6B (Human betaherpesvirus 6B). These viruses belong to the Betaherpesvirinae subfamily, genus Roseolovirus, within the family Orthoherpesviridae [4] [5]. The International Committee on Taxonomy of Viruses (ICTV) formally recognized them as separate species in 2012, resolving earlier classifications that treated them as variants of a single virus [4] [5].

Key distinctions between the variants include:

  • Host Cell Tropism: HHV-6A utilizes the CD46 receptor (present on all nucleated cells), while HHV-6B primarily binds CD134 on activated T cells [1] [2].
  • Epidemiology: HHV-6B infects >90% of humans by age 3 and causes exanthema subitum (roseola infantum). HHV-6A infection typically occurs later in life and is often asymptomatic in immunocompetent hosts [1] [4].
  • Pathogenicity: HHV-6A demonstrates greater neurotropism and is frequently associated with neuroinflammatory diseases (e.g., multiple sclerosis), whereas HHV-6B reactivation causes encephalitis, pneumonitis, and graft complications in immunocompromised patients [1] [4].

Table 1: Biological Properties of HHV-6 Variants

CharacteristicHHV-6AHHV-6B
Taxon ID3260310368
Primary ReceptorCD46CD134 (OX40)
Primary Disease LinkNeuroinflammatory diseasesExanthema subitum (roseola)
Prevalence in ChildrenLow>90% by age 3
NeurotropismHighModerate

Genomic Architecture of HHV-6: Unique Long (UL) and Direct Repeat (DR) Regions

The HHV-6 genome consists of a linear, double-stranded DNA molecule spanning ~160–162 kilobase pairs (kbp). Both variants share a conserved genomic organization comprising:

  • Direct Repeats (DR): Terminal 8–9 kbp sequences flanking the unique region. These contain telomeric repeats (GGGTTA) facilitating chromosomal integration and pac-1/pac-2 motifs for genome cleavage/packaging [2] [6].
  • Unique Long (UL) Region: A central 143–145 kbp segment encoding most viral genes. Despite 90% overall nucleotide identity between HHV-6A and HHV-6B, divergence exceeds 25% in specific UL segments [6].

Genomic Divergence Hotspots:

  • DR Regions: Exhibit 85% sequence identity and contain variant-specific open reading frames (ORFs) [6].
  • Right End of UL (U86–U100): Displays only 72% nucleotide identity. This region houses critical genes like U94 (homolog of adeno-associated virus rep) and glycoprotein genes (gH, gL, gQ) determining receptor binding [2] [6].
  • Immediate-Early A (IE-A) Locus (U86–U95): Shows 31% nucleotide divergence, influencing transcriptional regulation and immune evasion strategies [3] [6].

Table 2: Key Genomic Elements in HHV-6

Genomic RegionSizeKey Genes/FeaturesFunctionVariant Divergence
Direct Repeats (DR)8–9 kbppac-1, pac-2, telomeric repeatsGenome integration, cleavage/packaging15% nucleotide difference
Unique Long (UL)143–145 kbpCore herpesvirus genes (e.g., DNA pol)DNA replication, virion structure10% overall
UL: U90–U100~15 kbpU94 (rep homolog), gQ (U100)Viral integration, CD46 binding28% nucleotide difference
IE-A Region~10 kbpIE1 (U90), IE2 (U86/U87)Transcriptional regulation, immune evasion31% nucleotide difference

Role of Immediate-Early (IE) Genes in HHV-6 Replication

Immediate-early genes are the first viral genes expressed after infection or reactivation. They encode regulatory proteins crucial for initiating the viral replication cascade and modulating host defenses.

IE1 Protein (U90; B701 Protein Context)

  • Structure & Localization: IE1 (490–1,380 aa) traffics to PML nuclear bodies (ND10) but uniquely does not induce their dispersal—unlike homologous proteins in other herpesviruses [3].
  • Post-Translational Modification: Covalently modified by SUMO-1 (small ubiquitin-like modifier). SUMOylation stabilizes IE1 and enhances its functional activity [3].
  • Function: Antagonizes host intrinsic immunity by sequestering PML components. It transactivates viral early promoters and modulates interferon responses [3] [7].

IE2 Protein (U86/U87)

  • Domains: Contains N-terminal (transactivation) and C-terminal (DNA binding) functional domains. Deletion of the C-terminal tail (aa 1397–1466) abolishes 90% of transactivation activity [7].
  • Transcriptional Regulation:
  • Transactivates viral (e.g., DNA polymerase) and cellular promoters via the R3 repeat enhancer.
  • Unlike HCMV IE2, it upregulates its promoter and does not require ATF/CRE sites for transactivation [7].
  • Replication Role: Essential for initiating early gene expression and DNA replication. Interacts with viral/cellular transcription machinery (e.g., TATA-binding protein) [7].

Table 3: Functional Domains of HHV-6 Immediate-Early Proteins

ProteinSize (aa)Key DomainsCellular TargetFunction
IE1 (U90)490–1,380SUMOylation motif (Lys 802)PML nuclear bodies (ND10)Immune evasion, transcriptional activation
IE2 (U86)~1,466N-terminal TA domain (1–400)Viral R3 promoter regionTransactivation of early/late promoters
C-terminal tail (1397–1466)Host RNA Pol II complexPromoter specificity, replication initiation

Interplay During Replication

  • Reactivation Initiation: Cellular stressors (e.g., HDAC inhibitors) induce IE1/IE2 expression.
  • Transcriptional Cascade: IE proteins activate early genes (e.g., viral DNA polymerase), enabling viral DNA synthesis.
  • Host Modulation: IE1 disrupts PML-mediated silencing, while IE2 hijacks cellular transcription factors [3] [7] [8].

Compounds Mentioned: HHV-6A, HHV-6B, IE1 (U90), IE2 (U86), U94, gH (U48), gL (U82), gQ (U100), SUMO-1.

Properties

CAS Number

146209-94-1

Product Name

B701 protein, human herpes virus 6

Molecular Formula

C27H43NO9S

Synonyms

B701 protein, human herpes virus 6

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